Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate
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Overview
Description
Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperazine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, amines.
Substitution Products: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: The compound’s thiophene ring makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: It is used in studies exploring its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Similar thiophene-based structure with different functional groups.
Ethyl 5-[2-(methoxycarbonyl)thiophen-3-yl]-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-c]pyrazole-3-carboxylate: Another thiophene derivative with a pyrrolo[3,4-c]pyrazole ring.
Uniqueness
Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate is unique due to its combination of a thiophene ring, a piperazine ring, and multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19N3O4S2 |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
ethyl 4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19N3O4S2/c1-3-21-14(19)17-7-5-16(6-8-17)13(22)15-10-4-9-23-11(10)12(18)20-2/h4,9H,3,5-8H2,1-2H3,(H,15,22) |
InChI Key |
QOAFDNUHJAHCMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
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